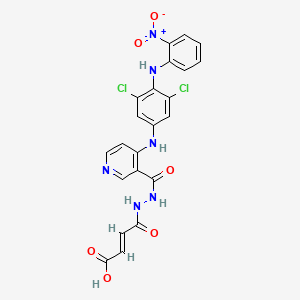
(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, an amino group, and a methylsulfonylmethyl substituent, making it a versatile intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the Methylsulfonylmethyl Group: This step involves the reaction of the pyrrolidine intermediate with a methylsulfonylmethyl halide or sulfone under basic conditions.
Protection of the Carboxylate Group: The carboxylate group is protected using a tert-butyl ester to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It can be used in the development of new materials, such as polymers and catalysts, due to its versatile functional groups.
Wirkmechanismus
The mechanism of action of (2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and methylsulfonylmethyl groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-tert-Butyl 4-amino-2-((methylsulfonyl)methyl)pyrrolidine-1-carboxylate: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other pyrrolidine derivatives. Its combination of a tert-butyl ester, amino group, and methylsulfonylmethyl substituent makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Eigenschaften
Molekularformel |
C11H22N2O4S |
|---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-4-amino-2-(methylsulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-8(12)5-9(13)7-18(4,15)16/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
JOYMSIDZLFBABE-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CS(=O)(=O)C)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CS(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


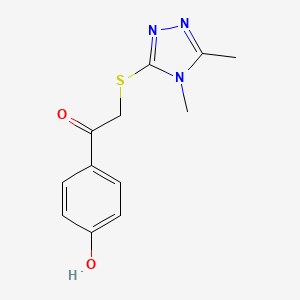


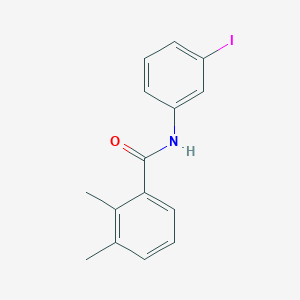
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
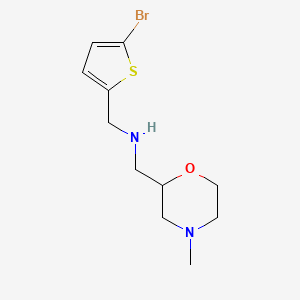


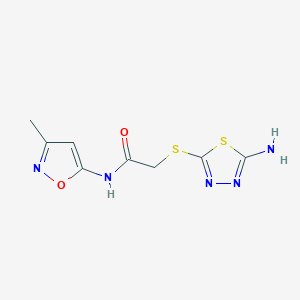
![2,4-Dichloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B14912428.png)
![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)

